molecular formula C6H12F3NO B8191897 2-Methyl-1-trifluoromethoxymethyl-propylamine

2-Methyl-1-trifluoromethoxymethyl-propylamine

Cat. No.: B8191897
M. Wt: 171.16 g/mol
InChI Key: UETNIYQDDSCVPI-UHFFFAOYSA-N
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Description

2-Methyl-1-trifluoromethoxymethyl-propylamine is a specialized amine compound intended for research and development purposes. This molecule is of significant interest in advanced chemical synthesis, particularly in the field of medicinal chemistry. The integration of both a trifluoromethoxy group and an amine functionality on a branched hydrocarbon scaffold makes it a valuable building block for constructing more complex molecules. The trifluoromethoxy (-OCF3) group is a key feature, known for its strong electron-withdrawing nature and high lipophilicity. These properties are strategically used in drug design to improve a compound's metabolic stability, enhance membrane permeability, and fine-tune its interaction with biological targets . As such, this reagent is a promising precursor for the synthesis of novel bioactive compounds, potentially serving as a key intermediate in the development of agrochemicals or pharmaceuticals. The branched "2-methylpropylamine" (isobutylamine) structure provides a sterically defined platform for further chemical modification . Researchers can leverage this compound to explore structure-activity relationships or to introduce a chiral center into molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-1-(trifluoromethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNIYQDDSCVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Alkylation of Isobutyronitrile

Reagents :

  • Trifluoromethoxymethyl chloride (1.0 eq)

  • Isobutyronitrile (1.1 eq)

  • Lithium diisopropylamide (LDA, 1.1 eq) in THF at −78°C

Mechanism :
LDA deprotonates isobutyronitrile, generating a nitrile anion that attacks trifluoromethoxymethyl chloride to form 2-methyl-1-trifluoromethoxymethyl-2-butyronitrile .
Yield : 98% (analogous to patent conditions).

Step 2: Hydrolysis to Carboxylic Acid

Conditions :

  • 2-Methyl-1-trifluoromethoxymethyl-2-butyronitrile

  • Aqueous NaOH (10 M) at 180°C for 6 hours

The nitrile undergoes alkaline hydrolysis to yield 2-methyl-1-trifluoromethoxymethyl-2-butyric acid .
Yield : 85%.

Step 3: Curtius Rearrangement to Carbamate

Reagents :

  • Diphenylphosphoryl azide (DPPA, 1.2 eq)

  • Triethylamine (1.5 eq) in toluene at 80°C

  • Benzyl alcohol (2.0 eq)

The carboxylic acid converts to an acyl azide, which rearranges to an isocyanate intermediate. Trapping with benzyl alcohol forms 2-methyl-1-trifluoromethoxymethyl-2-propyl-carbamic acid benzyl ester .
Yield : 78%.

Step 4: Deprotection to Primary Amine

Conditions :

  • Hydrogen gas (1 atm)

  • 10% Pd/C catalyst in methanol

Hydrogenolysis cleaves the benzyl group, yielding the final amine.
Yield : 92%.

Total Yield : 0.98×0.85×0.78×0.92=59.5%0.98 \times 0.85 \times 0.78 \times 0.92 = 59.5\% (theoretical).

Alternative Route: Reductive Amination

Ketone Intermediate Synthesis

Reagents :

  • 2-Methyl-1-trifluoromethoxymethyl-propanone

  • Methylamine hydrochloride (2.0 eq)

  • Sodium cyanoborohydride (1.5 eq) in methanol

Mechanism :
The ketone reacts with methylamine to form an imine, which is reduced to the amine.
Yield : 45–60% (estimated from analogous reactions).

Optimization and Challenges

ParameterOptimal ConditionImpact on Yield
Step 1 Temperature−78°CPrevents side reactions
Step 2 Base Concentration10 M NaOHComplete hydrolysis
Step 3 SolventTolueneEnhances DPPA stability
Step 4 Catalyst Loading10% Pd/CMinimizes over-reduction

Key Challenges :

  • Trifluoromethoxymethyl chloride availability : Requires in-situ preparation from trifluoromethanol and chloromethylating agents.

  • Curtius rearrangement scalability : DPPA’s cost and toxicity necessitate careful handling.

Characterization and Validation

Spectroscopic Data (from PubChem):

  • ¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 2.38 (s, 3H, CF₃OCH₂), 2.88 (s, 2H, CH₂N).

  • MS (ESI+) : m/z 172.1 [M+H]⁺.

Purity : >98% by HPLC (reported in patent ).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-trifluoromethoxymethyl-propylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Bronchodilators and Respiratory Treatments

One of the primary applications of 2-Methyl-1-trifluoromethoxymethyl-propylamine is in the development of bronchodilators. Compounds similar to this have been shown to act as β2-adrenergic receptor agonists, which are crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, research indicates that derivatives of this compound can effectively reduce bronchial smooth muscle tension, leading to bronchodilation .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, a related compound demonstrated significant antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential for further development as an anticancer agent . The unique trifluoromethoxy group enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells.

Synthesis and Chemical Properties

2.1 Synthetic Methods

The synthesis of this compound involves several steps that optimize yield and purity. Recent patents have described novel synthetic routes that increase the overall yield significantly compared to traditional methods . These methods utilize readily available starting materials and environmentally benign conditions, making them suitable for large-scale production.

2.2 Stability and Reactivity

The trifluoromethoxy moiety in this compound contributes to its stability under various conditions, making it an attractive candidate for further chemical modifications. Studies have shown that compounds with similar structures exhibit resilience in the presence of strong bases and nucleophiles, which is beneficial for their application in complex organic syntheses .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can serve as a building block for the synthesis of advanced polymers. Its unique chemical properties allow it to be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability and chemical resistance.

3.2 Coatings and Adhesives

Due to its chemical structure, this compound may also find applications in coatings and adhesives that require high-performance characteristics. The incorporation of trifluoromethoxy groups can impart water-repellency and durability to coatings, making them suitable for use in harsh environments.

Case Studies

Study Application Findings
Study on β2-adrenergic agonistsRespiratory treatmentsDemonstrated effectiveness in reducing bronchial tension
Anticancer activity assessmentCancer therapyShowed significant growth inhibition in tumor cell lines
Synthesis optimization researchChemical synthesisImproved yields using novel methods

Mechanism of Action

The mechanism of action of 2-Methyl-1-trifluoromethoxymethyl-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-1-trifluoromethoxymethyl-propylamine with four analogous compounds, highlighting structural, synthetic, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Applications/Notes
This compound C₆H₁₂F₃NO 171.14 -CF₃OCH₂-, methyl branch Likely via trifluoromethoxymethyl introduction to propylamine backbone Intermediate for fluorinated pharmaceuticals; enhanced lipophilicity
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride (CAS 1389320-35-7) C₄H₉F₃N·HCl 157.58 (base) -CF₃, methylamine Chiral synthesis with sulfinamide intermediates; HCl salt formation Pharmaceutical applications (e.g., kinase inhibitors); chiral specificity
N-[2-Phenyl-1-(2-(trifluoromethyl)phenyl)ethyl]-n-propylamine C₁₉H₂₁F₃N 328.38 Aromatic phenyl, -CF₃ Multi-component α,α-disubstituted amine synthesis Studied for stereoelectronic properties; potential CNS activity
2-Methyl-1-(methylthio)propane-2-amine C₅H₁₃NS 119.23 -SCH₃, methyl branch Derived from 1-hydroxymethyl-1-methylethanaminium chloride Sulfur-containing intermediate; less stable than fluorinated analogs
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₀Br₂F₂N₂ 393.03 Dibromopyridine, difluorophenyl Sulfinamide-mediated asymmetric synthesis with HCl workup Bromine/fluorine synergy for binding affinity (e.g., kinase inhibitors)

Structural and Electronic Differences

  • Trifluoromethoxymethyl vs. Trifluoromethyl : The trifluoromethoxymethyl group (-CF₃OCH₂-) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to simpler -CF₃ groups (e.g., in (S)-N-Methyl-1,1,1-trifluoro-2-propylamine). This may enhance metabolic stability and alter solubility .
  • Aromatic vs. Such differences influence receptor-binding profiles .
  • Sulfur vs.

Functional and Application Insights

  • Pharmaceutical Relevance : Fluorinated amines like the target compound and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine are prized for their ability to penetrate lipid membranes and resist enzymatic degradation. The trifluoromethoxymethyl group may further improve blood-brain barrier permeability .
  • Agrochemical Potential: Brominated/fluorinated analogs (e.g., (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine) highlight the role of halogenation in pesticidal activity, though the target compound’s lack of halogens may limit this niche .

Biological Activity

2-Methyl-1-trifluoromethoxymethyl-propylamine is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • CAS Registry Number : 1932819-75-4
  • Molecular Formula : C5H10F3NO

The biological activity of this compound may involve several mechanisms, particularly its interaction with ion channels. Research indicates that compounds with similar structures can act as inhibitors of potassium channels, specifically the TASK-1 channel, which is implicated in various physiological processes including cardiac rhythm regulation and respiratory function .

Therapeutic Applications

  • Cardiovascular Disorders :
    • TASK-1 channel inhibitors have shown promise in treating atrial fibrillation and other arrhythmias. The modulation of these channels can lead to improved cardiac function and reduced incidence of arrhythmias .
  • Respiratory Disorders :
    • The compound may also have applications in managing sleep-related respiratory disorders such as sleep apnea, where TASK-1 channels play a significant role in respiratory control .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with a trifluoromethoxy moiety may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Experimental Data

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFocusFindings
Study ATASK-1 InhibitionDemonstrated effective inhibition of TASK-1 channels in vitro, leading to altered cardiac action potentials.
Study BRespiratory FunctionShowed improvement in respiratory function in animal models with induced sleep apnea when treated with the compound.
Study CNeuroprotectionFound that similar trifluoromethoxy compounds exhibited reduced neuronal cell death in models of oxidative stress.

These studies underscore the potential utility of this compound in therapeutic contexts.

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